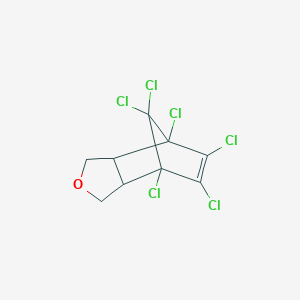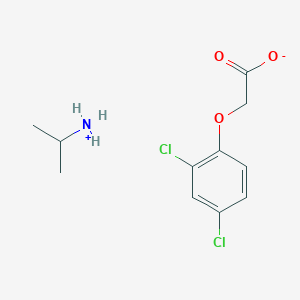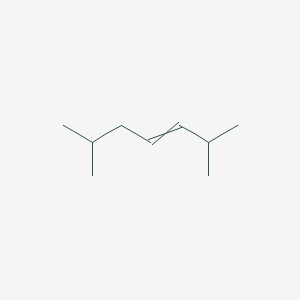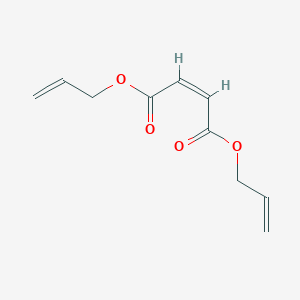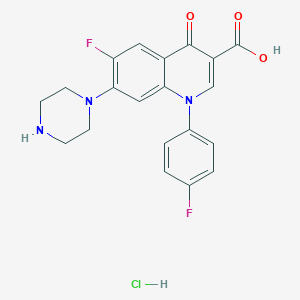
Chlorhydrate de sarafloxacine
Vue d'ensemble
Description
La sarafloxacine hydrochlorure est un antibiotique fluoroquinolone développé par Abbott Laboratories. Elle est principalement utilisée en médecine vétérinaire pour traiter les infections bactériennes chez les animaux. Ce composé est connu pour son activité antibactérienne à large spectre, en particulier contre les bactéries à Gram négatif telles que Escherichia coli et les espèces de Salmonella .
Applications De Recherche Scientifique
Sarafloxacin hydrochloride has several scientific research applications:
Mécanisme D'action
Target of Action
Sarafloxacin hydrochloride, a fluoroquinolone antibiotic, primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that reduces DNA strain during replication . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibiotics .
Mode of Action
Sarafloxacin hydrochloride interacts with its target, the bacterial DNA gyrase, by inhibiting its activity . This inhibition disrupts the process of DNA replication within the bacterial cell . As DNA gyrase is required during DNA replication, the subsequent DNA synthesis and ultimately cell division are inhibited .
Biochemical Pathways
The primary biochemical pathway affected by sarafloxacin hydrochloride is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, sarafloxacin hydrochloride prevents the unwinding of the DNA helix, a critical step in DNA replication . This disruption in the replication process leads to the death of the bacterial cell .
Pharmacokinetics
The pharmacokinetic properties of sarafloxacin hydrochloride include absorption, distribution, metabolism, and excretion . After administration, sarafloxacin is rapidly absorbed and widely distributed in the body . The elimination half-life is estimated to be around 22.58 hours for intravenous administration and 46.68 hours for oral administration . The bioavailability of sarafloxacin after oral administration is approximately 29.15% .
Result of Action
The result of sarafloxacin hydrochloride’s action is the inhibition of bacterial growth and replication . By targeting and inhibiting DNA gyrase, sarafloxacin hydrochloride prevents the bacteria from replicating their DNA, leading to cell death . This makes sarafloxacin hydrochloride effective against a broad spectrum of gram-positive and gram-negative bacteria .
Action Environment
The action of sarafloxacin hydrochloride can be influenced by environmental factors. For instance, its stability and efficacy can be affected by temperature and humidity . Furthermore, the presence of other substances, such as alkaline substances, can cause precipitation of the drug . Therefore, the storage and administration conditions of sarafloxacin hydrochloride should be carefully controlled to ensure its effectiveness .
Analyse Biochimique
Biochemical Properties
Sarafloxacin hydrochloride interacts with bacterial DNA gyrase, an enzyme that reduces DNA strain during replication . This interaction inhibits the function of DNA gyrase, thereby preventing bacterial DNA replication and ultimately inhibiting cell division .
Cellular Effects
Sarafloxacin hydrochloride has been shown to have significant effects on various types of cells. For instance, it has been found to increase the sensitivity of drug-resistant Salmonella to sarafloxacin by stimulating central carbon metabolism and increasing intracellular reactive oxygen species level .
Molecular Mechanism
The molecular mechanism of action of Sarafloxacin hydrochloride involves its binding to bacterial DNA gyrase . This binding inhibits the function of the enzyme, preventing it from reducing strain in the DNA during replication. As a result, DNA replication is hindered, leading to the inhibition of bacterial cell division .
Dosage Effects in Animal Models
In animal models, the effects of Sarafloxacin hydrochloride can vary with different dosages . For instance, it has been found to be well-tolerated by the target species at low acute toxicity . In repeat-dose studies in immature dogs, Sarafloxacin hydrochloride caused arthropathy, a condition typical of quinolone antibiotics in juvenile animals of this species .
Subcellular Localization
As a fluoroquinolone, it’s known to target bacterial DNA gyrase, an enzyme found in the bacterial cytoplasm . This suggests that Sarafloxacin hydrochloride may localize to the bacterial cytoplasm where it can exert its effects.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La sarafloxacine hydrochlorure peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de l'acide 6-fluoro-1,4-dihydro-4-oxo-7-pipérazinylquinoléine-3-carboxylique avec de l'acide chlorhydrique. Le processus implique généralement :
Reflux : Le composé initial est soumis à un reflux de maintien à chaud.
Broyage à billes : Le composé est mélangé avec du dextrose anhydre et soumis à un broyage à billes dans un broyeur à billes planétaire.
Ajout d'adjuvants : Des adjuvants solubles sont ajoutés au mélange pour obtenir le produit final.
Méthodes de production industrielle : La production industrielle de sarafloxacine hydrochlorure implique la préparation de solutions injectables. Ce processus comprend :
Analyse Des Réactions Chimiques
Types de réactions : La sarafloxacine hydrochlorure subit diverses réactions chimiques, notamment :
Oxydation : Le composé est sujet à l'oxydation, ce qui peut entraîner une décoloration.
Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe pipérazinyl.
Réactifs et conditions courants :
Oxydation : Le peroxyde d'hydrogène et d'autres agents oxydants.
Réduction : Le borohydrure de sodium et d'autres agents réducteurs.
Substitution : Les α-halocéto- ou α-halooximes aromatiques en présence de bicarbonate de sodium.
Principaux produits formés :
Oxydation : Dérivés oxydés de la sarafloxacine hydrochlorure.
Réduction : Formes réduites du composé.
Substitution : Dérivés N-substitués de la pipérazine.
4. Applications de recherche scientifique
La sarafloxacine hydrochlorure a plusieurs applications de recherche scientifique :
Biologie : Étudiée pour son activité antibactérienne contre divers isolats cliniques de bactéries.
Industrie : Utilisée dans le développement de produits pharmaceutiques vétérinaires et de formulations.
5. Mécanisme d'action
La sarafloxacine hydrochlorure exerce ses effets antibactériens en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV. Ces enzymes sont essentielles pour la réplication, la transcription, la réparation et la recombinaison de l'ADN. En inhibant ces enzymes, la sarafloxacine hydrochlorure empêche l'ADN bactérien de se superenrouler, ce qui inhibe la croissance et la réplication bactériennes .
Composés similaires :
Ciprofloxacine : Un autre antibiotique fluoroquinolone avec un mécanisme d'action similaire.
Enrofloxacine : Une fluoroquinolone vétérinaire utilisée pour traiter les infections bactériennes chez les animaux.
Difloxacine : Une fluoroquinolone ayant une activité antibactérienne à large spectre.
Unicité : La sarafloxacine hydrochlorure est unique par son utilisation spécifique dans les applications vétérinaires, en particulier dans le traitement des infections bactériennes chez la volaille et d'autres animaux. Elle a un large spectre d'activité et est efficace contre les bactéries à Gram positif et à Gram négatif .
Comparaison Avec Des Composés Similaires
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Enrofloxacin: A veterinary fluoroquinolone used to treat bacterial infections in animals.
Difloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.
Uniqueness: Sarafloxacin hydrochloride is unique in its specific use for veterinary applications, particularly in treating bacterial infections in poultry and other animals. It has a broad spectrum of activity and is effective against both Gram-positive and Gram-negative bacteria .
Propriétés
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWODGJQLCISLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98105-99-8 (Parent) | |
| Record name | Sarafloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045939 | |
| Record name | Sarafloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91296-87-6 | |
| Record name | Sarafloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91296-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarafloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SARAFLOXACIN HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sarafloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARAFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36JP4Q9DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of sarafloxacin hydrochloride?
A1: Sarafloxacin hydrochloride, like other fluoroquinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, sarafloxacin hydrochloride disrupts bacterial DNA synthesis and leads to bacterial cell death. [, ]
Q2: What are the downstream effects of sarafloxacin hydrochloride's interaction with its target enzymes?
A2: The inhibition of DNA gyrase and topoisomerase IV by sarafloxacin hydrochloride leads to a cascade of events within the bacterial cell:* Disruption of DNA Supercoiling: These enzymes are crucial for maintaining the proper supercoiling of DNA, essential for replication and transcription. Inhibition disrupts this balance.* Inhibition of DNA Replication: By interfering with DNA gyrase, sarafloxacin halts the unwinding and separation of DNA strands, preventing replication.* Impaired Transcription: Blocking topoisomerase IV hinders the separation of DNA strands after transcription, impacting RNA synthesis and protein production.* Cell Death: The cumulative effect of these disruptions ultimately leads to bacterial cell death.
Q3: What is the molecular formula and weight of sarafloxacin hydrochloride?
A3: The molecular formula of sarafloxacin hydrochloride is C19H17F2N3O3 • HCl. Its molecular weight is 419.8 g/mol. [, ]
Q4: Is there any spectroscopic data available for sarafloxacin hydrochloride?
A4: Yes, several analytical methods have been employed to characterize sarafloxacin hydrochloride:* UV Spectrophotometry: This technique, utilizing a specific wavelength (280 nm), is frequently used for quantifying sarafloxacin hydrochloride in various matrices like tablets and serum. [, , ]* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, offers a sensitive and selective method for quantifying sarafloxacin in biological samples like plasma and tissues. [, , , , ]* Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This specific HPLC variant, employing a non-polar stationary phase and a polar mobile phase, has been utilized to study the pharmacokinetics of sarafloxacin hydrochloride in goldfish. []
Q5: How does sarafloxacin hydrochloride perform under different storage conditions?
A5: While specific data on the stability of pure sarafloxacin hydrochloride under various storage conditions is limited in the provided research, studies highlight the development of formulations to improve its stability. For instance, a slow-release microcapsule formulation incorporating alkyl methacrylate/aryl ester, an allyl ester crosslinking agent, and acrylic acid/methacrylic acid demonstrated improved stability for sarafloxacin hydrochloride. [] This suggests that the compound's stability might be influenced by factors like temperature, humidity, and exposure to light.
Q6: Are there compatibility issues with sarafloxacin hydrochloride in different formulations?
A6: Developing a stable topical suspension with sarafloxacin hydrochloride alongside triamcinolone acetonide and clotrimazole presented a challenge due to the differing physicochemical properties of these active ingredients. [] This highlights the need to carefully consider the compatibility of sarafloxacin hydrochloride with other excipients and active ingredients during formulation development.
Q7: What is the bioavailability of sarafloxacin hydrochloride in different species?
A7: Bioavailability varies across species:* Litopenaeus vannamei (shrimp): Oral administration resulted in a bioavailability (F) of 61.6%. []* Chickens: Oral administration showed a bioavailability ranging from 31.83% to 69.90%, with an average of 51.70%. []
Q8: How is sarafloxacin hydrochloride distributed in different tissues?
A8: Studies demonstrate varied tissue distribution patterns:* Litopenaeus vannamei: Sarafloxacin hydrochloride exhibited a high concentration in the hepatopancreas, being 24.4 times higher than in hemolymph and 51.9 times higher than in muscle. []* Goldfish (Carassius auratus): The drug was eliminated slowly from plasma. Kidney and hepatopancreas showed higher concentrations than other tissues, with the skin exhibiting the slowest depletion. The kidney was identified as the main reservoir. []
Q9: What is the elimination half-life of sarafloxacin hydrochloride in different species?
A9: Elimination half-life varies:* Rabbits: The half-life was 11.89 hours for the suspension emulsion and 5.04 hours for the injection. []* Litopenaeus vannamei: Elimination was fastest in muscle (below detectable limits within 36 hours), followed by the hepatopancreas (below detectable limits within 5 days). []* Goldfish: A withdrawal time of 14 days was suggested based on a maximum residue limit of 30 μg/kg in edible tissues after a single oral dose. []
Q10: Against which bacteria is sarafloxacin hydrochloride effective in vitro?
A10: Sarafloxacin hydrochloride has demonstrated in vitro activity against a range of bacteria, including:* Bacillus thuringiensis: Effective against silkworm septicemia caused by this bacterium. []* Serratia marcescens: Showed effectiveness in controlling silkworm septicemia. []* Aeromonas hydrophila: Exhibited efficacy against this fish pathogen. [, , ]
Q11: What in vivo studies support the efficacy of sarafloxacin hydrochloride?
A11: Several in vivo studies highlight the efficacy of sarafloxacin hydrochloride:* Silkworm (Bombyx mori): Effectively controlled silkworm septicemia caused by Bacillus thuringiensis and Serratia marcescens. []* Rabbits: The suspension emulsion showed a prolonged action time compared to the injection, indicating a sustained-release property. []* Channel Catfish (Ictalurus punctatus): Demonstrated efficacy in treating naturally induced Edwardsiella ictaluri infections. [, ]
Q12: Are there any known resistance mechanisms to sarafloxacin hydrochloride?
A12: Yes, Aeromonas hydrophila, a common fish pathogen, developed significant resistance to sarafloxacin hydrochloride after eight serial passages in a medium containing the drug. [] The minimum inhibitory concentration (MIC) increased 64-512 times, and the acquired resistance remained stable even after 30 days. This emphasizes the importance of prudent sarafloxacin use to minimize the emergence of resistance.
Q13: What is the safety profile of sarafloxacin hydrochloride in animal studies?
A14: Studies indicate a relatively safe profile:* Silkworm: No significant adverse effects on growth, development, cocoon quality, silk quality, or egg quality were observed at various doses. []* Mice: The acute LD50 in mice was greater than 5000 mg/kg by oral administration and 677.6 mg/kg by intraperitoneal injection. []
Q14: What is known about the environmental fate of sarafloxacin hydrochloride?
A15: A study investigating the aerobic biodegradation of 14C-sarafloxacin hydrochloride in soil found limited mineralization to 14CO2 (less than 1%). [] A significant portion was extractable using pipemidic acid and KOH, suggesting potential for persistence and accumulation in the environment. Further research is needed to fully assess its environmental impact and degradation pathways.
Q15: What analytical methods are commonly used to quantify sarafloxacin hydrochloride?
A16: Various analytical methods have been employed for the quantification of sarafloxacin hydrochloride:* High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection, is frequently used to determine sarafloxacin concentrations in various matrices, including serum, plasma, and tissues. [, , , , ]* Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This specific HPLC variant, employing a non-polar stationary phase and a polar mobile phase, has been utilized to study the pharmacokinetics of sarafloxacin hydrochloride in goldfish. []* UV Spectrophotometry: This technique, utilizing a specific wavelength (280 nm), offers a simpler method for quantifying sarafloxacin hydrochloride in various matrices like tablets and serum. [, , ]* Micellar Enhancing Fluorimetry: This method, involving the use of sodium dodecyl benzene sulfonate to enhance fluorescence, has been explored as a sensitive technique for sarafloxacin hydrochloride determination. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


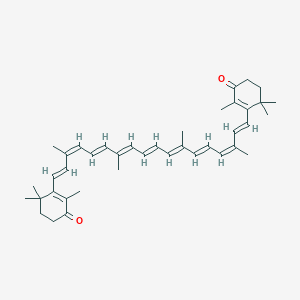
![Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B211903.png)
![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)

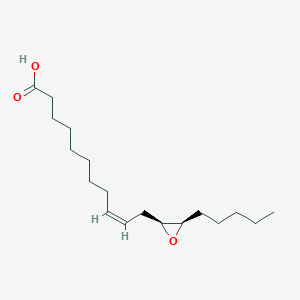
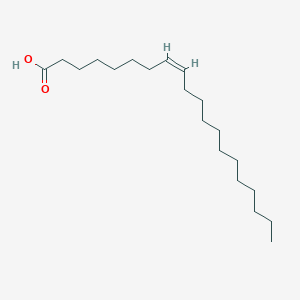
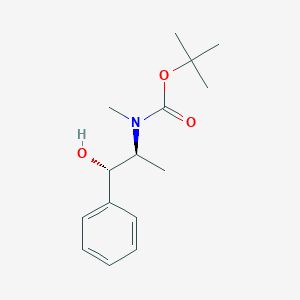
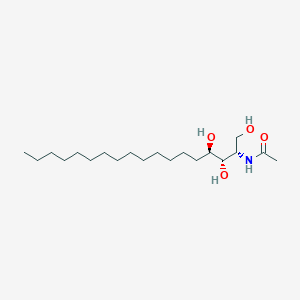
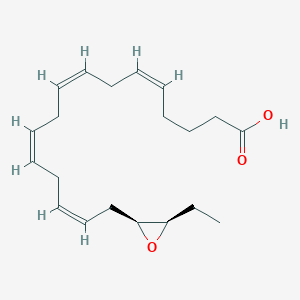
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)
